5-Phenyl-2-thioxoimidazolidin-4-one (S)-2-aminohexanoate
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Overview
Description
5-Phenyl-2-thioxoimidazolidin-4-one (S)-2-aminohexanoate is a compound that belongs to the class of thiohydantoins. Thiohydantoins are known for their broad and potent biological activities, including anticonvulsant, antimicrobial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-thioxoimidazolidin-4-one typically involves the reaction of phenylglyoxal hydrate with thiourea in an aqueous solution at room temperature . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiohydantoin derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, microwave-assisted synthesis has been reported to be an efficient method for the preparation of thiohydantoin derivatives .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2-thioxoimidazolidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
5-Phenyl-2-thioxoimidazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as an anticonvulsant and in the treatment of various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, leading to the disruption of cellular processes in microorganisms and cancer cells . The compound’s thioxo group plays a crucial role in its biological activity by forming covalent bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
5,5-Diphenyl-2-thioxoimidazolidin-4-one: Another thiohydantoin derivative with similar biological activities.
5-Isopropyl-2-thioxoimidazolidin-4-one: Known for its antimicrobial properties.
Uniqueness
5-Phenyl-2-thioxoimidazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances its ability to interact with aromatic amino acids in target proteins, making it a potent inhibitor of certain enzymes.
Properties
Molecular Formula |
C15H21N3O3S |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
(2S)-2-aminohexanoic acid;5-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C9H8N2OS.C6H13NO2/c12-8-7(10-9(13)11-8)6-4-2-1-3-5-6;1-2-3-4-5(7)6(8)9/h1-5,7H,(H2,10,11,12,13);5H,2-4,7H2,1H3,(H,8,9)/t;5-/m.0/s1 |
InChI Key |
YRABPUNWZFEQAI-ZSCHJXSPSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)N.C1=CC=C(C=C1)C2C(=O)NC(=S)N2 |
Canonical SMILES |
CCCCC(C(=O)O)N.C1=CC=C(C=C1)C2C(=O)NC(=S)N2 |
Origin of Product |
United States |
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